

A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

Cat. No.: B023593

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3,7-Trihydroxy-2-prenylxanthone**, a naturally occurring xanthone derivative. This document consolidates key information regarding its chemical identity, biological activities, and associated experimental protocols to support ongoing research and development efforts.

Chemical Identifier

The Chemical Abstracts Service (CAS) number for **1,3,7-Trihydroxy-2-prenylxanthone** is 20245-39-0.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Biological Activity

The following table summarizes the reported quantitative data on the biological activity of **1,3,7-Trihydroxy-2-prenylxanthone**.

Biological Activity	Target Organism(s)	Metric	Value	Reference
Antibacterial	Vancomycin-Resistant Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum	MIC	6.25 mg/mL	[1][2][3]
Trypanocidal	Trypanosoma cruzi (intracellular amastigote form)	-	Active	[6]

Experimental Protocols

This section details the methodologies for the synthesis of related xanthone compounds and the assessment of biological activities.

Synthesis of 1,3-dihydroxy-2-prenylxanthone

A reported synthesis of a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, involves a nucleophilic substitution reaction.[7]

Materials:

- 1,3-dihydroxyxanthone
- Potassium hydroxide (KOH)
- Distilled water
- Prenyl bromide
- Acetone

- 10% Hydrochloric acid (HCl) solution
- Dichloromethane (DCM)

Procedure:

- Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide in 30 mL of distilled water in a 250 mL round bottom flask.
- Stir the mixture for 10 minutes at room temperature.
- Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
- Stir the resulting mixture for 24 hours at room temperature.
- Acidify the reaction mixture with 100 mL of 10% HCl solution.
- Extract the product with 35 mL of DCM.
- Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the final product.^[7]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of **1,3,7-Trihydroxy-2-prenylxanthone** against vancomycin-resistant enterococci (VREs) was determined by measuring the Minimum Inhibitory Concentration (MIC).^{[2][3]} While the specific detailed protocol for this exact compound is not provided in the search results, a general broth microdilution method is typically employed.

General Procedure:

- Prepare a series of twofold dilutions of **1,3,7-Trihydroxy-2-prenylxanthone** in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *E. faecalis*, *E. faecium*).

- Include positive control wells (microorganism without the test compound) and negative control wells (broth only).
- Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Trypanocidal Activity and Mitochondrial Integrity Assays

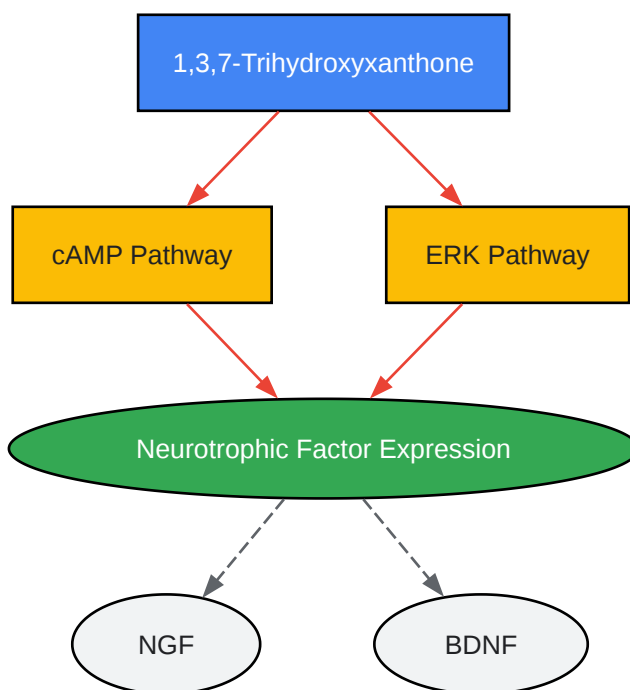
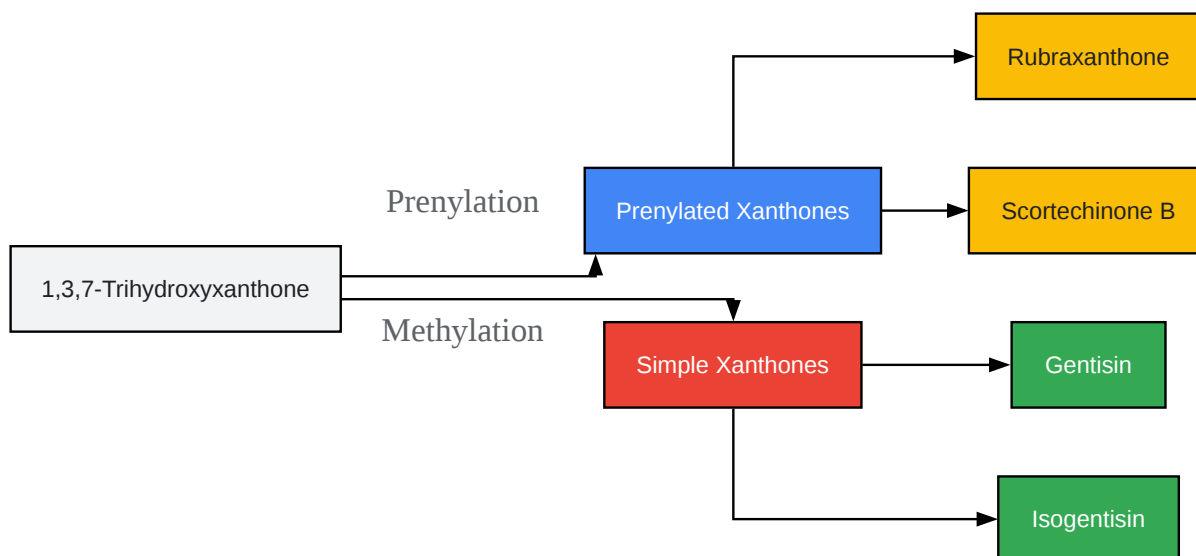
The trypanocidal activity of **1,3,7-Trihydroxy-2-prenylxanthone** against *Trypanosoma cruzi* was evaluated, with the mitochondrion identified as the primary target.^[6]

Methodologies:

- **Ultrastructural Analysis:** Transmission electron microscopy can be used to observe morphological alterations in *T. cruzi* after treatment with the compound, particularly focusing on mitochondrial structure.
- **Mitochondrial Membrane Potential Assay:** A fluorescent dye such as Rhodamine 123 can be used to assess changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.
- **Mitochondrial Superoxide Production:** The MitoSOX Red reagent can be employed to measure mitochondrial superoxide production by flow cytometry. An increase in fluorescence suggests oxidative stress within the mitochondria.^[6]

Visualizations: Signaling and Biosynthetic Pathways

The following diagrams illustrate the proposed biosynthetic pathway for xanthone derivatives and a relevant signaling pathway activated by a similar xanthone compound.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023593#identifying-the-cas-number-for-1-3-7-trihydroxy-2-prenylxanthone]

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